The therapeutic effect of tanespimycin stems from its ability to simultaneously deplete a wide array of oncogenic client proteins. The following table lists key clients and the consequent biological impacts.
| Category of Client Proteins | Specific Examples | Biological Consequence of Depletion |
|---|---|---|
| Receptor Tyrosine Kinases | ERBB2 (HER2) [1] | Inhibition of pro-growth and survival signals; particularly relevant in HER2+ breast cancer. |
| Signal Transduction Kinases | CRAF, BRAF, AKT [2] | Disruption of MAPK and PI3K-AKT signaling pathways, crucial for cell survival and proliferation. |
| Cell Cycle Regulators | CDK4, CDK6 [2] | Induction of cell cycle arrest. |
| Transcription Factors | c-Myc [3] | Repression of genes driving cell growth and metabolism. |
The diagram below illustrates the sequence of events from this compound binding to the induction of cancer cell death.
Key experiments have elucidated the nuanced effects of this compound, particularly regarding cell death mechanisms.
A pivotal study used isogenic HCT116 human colon carcinoma cells (BAX+/− and BAX−/−) to investigate the role of the pro-apoptotic protein BAX [2] [4].
Research has explored this compound in combination with other agents to enhance efficacy.
This compound has demonstrated clinically relevant activity, though its development has faced challenges.
| Cancer Type | Regimen | Key Clinical Outcome | Phase & Status |
|---|---|---|---|
| HER2+ Metastatic Breast Cancer [1] [6] | This compound + Trastuzumab | 22% response rate; 59% clinical benefit rate in patients progressing on trastuzumab. | Phase II (Completed) |
| Multiple Myeloma [6] [7] | This compound + Bortezomib | 27% minor response or better; 48% in bortezomib-naive patients. | Phase II (Completed) |
| General Status [7] | - | Promising antitumor activity but hindered by challenges (e.g., resistance, suboptimal efficacy). No FDA approval to date. Development discontinued for reasons unrelated to clinical potential. | Max Phase 3 [8] |
The future of HSP90 inhibition lies in overcoming the limitations of first-generation inhibitors like this compound.
| Parameter | Tanespimycin (17-AAG) | 17-AG (Active Metabolite) |
|---|---|---|
| Mean Terminal Half-Life (t₁/₂) | 2.3 hours [1] [2] | 4.6 hours [1] [2] |
| Time to Peak Plasma Concentration (Tₘₐₓ) | 30 minutes [1] [2] | 60 minutes [1] [2] |
| Primary Metabolic Pathway | Liver microsomal enzymes, specifically CYP3A4 [1] [2] | - |
| Route of Elimination | Primarily hepatobiliary; urinary excretion is minimal [1] [3] | - |
| Urinary Recovery (over 72 hours) | 10.6% [1] [2] | 7.8% [1] [2] |
The metabolic pathway and key relationships in this compound pharmacokinetics can be visualized as follows:
The pharmacokinetic data for this compound are typically generated using validated high-performance liquid chromatography (HPLC) methods and non-compartmental analysis [4] [5] [3].
This compound binds to the N-terminal ATP-binding pocket of HSP90, inhibiting its chaperone function and leading to the proteasomal degradation of its client proteins, many of which are oncogenic (e.g., HER2, AKT, BCR-ABL) [1] [7] [8]. A key mechanism of acquired resistance to this compound in some cancer cell lines (e.g., glioblastoma, melanoma) is reduced expression or activity of the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which is involved in its bioactivation. This resistance can be overcome with structurally unrelated HSP90 inhibitors [9].
Tanespimycin is a benzoquinone ansamycin antibiotic that binds to the N-terminal ATP-binding pocket of HSP90, inhibiting its essential ATPase activity [1] [2]. This disrupts the HSP90 chaperone cycle, leading to the polyubiquitination and subsequent degradation of its oncogenic client proteins via the ubiquitin-proteasome system [1] [3]. The degradation of these clients disrupts multiple oncogenic pathways simultaneously.
The table below summarizes key oncogenic client proteins destabilized by this compound and their roles in cancer cell survival.
| Client Protein Category | Specific Examples | Consequence of Destabilization |
|---|---|---|
| Receptor Tyrosine Kinases | ERBB2 (HER2), ALK, EGFR [1] [3] | Inhibition of pro-survival and proliferative signaling pathways. |
| Intracellular Kinases | CRAF, BRAF, AKT, CDK4 [1] [2] [3] | Cell cycle arrest and disruption of survival signals. |
| Mutated/Overexpressed Oncoproteins | BCR-ABL [2] | Target oncogenic drivers directly. |
The degradation of client proteins initiates several downstream processes that converge on mitochondrial-mediated apoptosis.
This is a primary route for this compound-induced apoptosis. The critical event is BAX-dependent mitochondrial outer membrane permeabilization (MOMP).
The following diagram illustrates the core signaling pathway of this compound-induced apoptosis.
This compound-induced intrinsic apoptotic pathway. HSP90 inhibition triggers BAX/BAK activation, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and caspase cascade activation.
An alternative pathway involves the cytoskeleton and mitochondrial membranes.
Combining this compound with other agents often enhances its efficacy through shared stress pathways.
The diagram below integrates these stress-mediated pathways, particularly relevant in combination therapies.
Stress-mediated apoptotic pathways in this compound combination therapy. Combining this compound with other agents synergistically increases ROS, leading to DNA damage, JNK activation, ER stress, and apoptosis.
The following table summarizes quantitative data and key findings from pivotal studies on this compound-induced apoptosis.
| Cell Line / Model | Key Finding | Quantitative Data / Assay Readout |
|---|
| HCT116 (Colon Cancer) Isogenic: BAX+/+ vs BAX-/- | BAX is required for apoptosis, but not for overall cytostatic effect. Cell death shifts to necrosis in BAX-/- cells. | • GI₅₀ for 17-AAG: ~41 nM (BAX+/+) vs ~32 nM (BAX-/-); no significant difference (SRB assay) [1]. • Apoptosis Markers: PARP cleavage and caspase activation only in BAX+/+ cells [1]. | | Calu-1 (Lung Cancer) | Apoptosis linked to VDAC1 upregulation and α-tubulin acetylation. Enhanced by docetaxel. | • Immunoblotting: Increased Ac-α-tubulin, VDAC1, and Bax protein levels [6]. • Co-immunoprecipitation: Confirmed interaction between Ac-α-tubulin and VDAC1 [6]. | | H1299 & H520 (Lung Cancer) Combination with B-AP15 | Synergistic induction of cell death via ROS and ER stress. | • Combination Index (CI): CI < 0.5 at TAU ≥ 0.5 µM, indicating strong synergy [7]. • ROS Measurement: Significant increase with combination vs. single agents (DCFH-DA probe) [7]. | | HCT15 & DLD1 (Colon Cancer) Combination with Piperlongumine (PL) | Synergistic effect via ROS-mediated ER stress and JNK activation. | • Combination Index (CI): CI < 1 across multiple ratios [8]. • Caspase-3 Cleavage: Increased in combination group, reversed by antioxidant NAC [8]. |
For researchers aiming to validate these mechanisms, here are detailed methodologies from the cited studies.
A key finding from research is that while this compound can induce apoptosis, its primary effect is often cytostatic (inhibiting proliferation) rather than directly cytotoxic [1]. This, along with challenges like dose-limiting toxicity and resistance development, has limited its success as a monotherapy [3]. Therefore, the most promising clinical application lies in rational combination therapies that enhance apoptotic induction, as highlighted in the stress pathway diagram and tables above.
| Context | IC50 Value | Description / Assay Type |
|---|---|---|
| Cell-Free Assay | 5 nM [1] [2] [3] | Inhibition of purified native Hsp90 protein binding in a biochemical assay [1]. |
| Tumor Cell Lines | Varies by cell line | The table below details the range of cellular IC50 values. |
Tanespimycin demonstrates potent anti-proliferative activity across a wide range of human cancer cell lines. The following table lists representative IC50 values (the concentration that inhibits 50% of cell growth) from high-throughput screens [2].
| Cell Line | Cancer Type | IC50 (μM) | Cell Line | Cancer Type | IC50 (μM) |
|---|---|---|---|---|---|
| A549 | Lung | 0.000303 | NCI-N87 | Gastric | 0.02593 |
| IST-MEL1 | Melanoma | 0.000407 | HT-29 | Colon | 0.06919 |
| BT-474 | Breast | 0.045 | K562 | Leukemia | 0.15 [1] |
| HeLa | Cervical | 0.2 [1] | HepG2 | Liver | 0.32 [1] |
The methodologies for determining the core biochemical and cellular activity data are as follows.
This compound inhibits HSP90's ATPase activity, disrupting its chaperone function and leading to the proteasomal degradation of client oncoproteins [4]. This action simultaneously impacts multiple oncogenic signaling pathways. The diagram below illustrates this mechanism and the subsequent cellular effects.
> this compound inhibits HSP90, leading to the degradation of client oncoproteins and multiple anti-cancer effects.
Tanespimycin (17-allylamino-17-demethoxygeldanamycin, 17-AAG) is a potent heat shock protein 90 (Hsp90) inhibitor that has demonstrated anticancer activity in various malignancies and potential application for treating parasitic diseases like leishmaniasis [1] [2]. As a benzoquinone ansamycin antibiotic with poor aqueous solubility, this compound presents analytical challenges for reliable bioanalysis [3]. This document provides detailed application notes and protocols for the simultaneous quantification of this compound and its active metabolite, 17-(amino)-17-demethoxygeldanamycin (17-AG), in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method has been validated according to regulatory guidelines and successfully applied to pharmacokinetic studies in both preclinical and clinical settings [4] [5].
The LC-MS/MS method enables simultaneous quantification of this compound and its active metabolite (17-AG) in human plasma using a stable isotope-labeled internal standard. The method employs protein precipitation for sample cleanup, reversed-phase chromatography for separation, and atmospheric pressure chemical ionization (APCI) for mass spectrometric detection [4].
Table 1: Key Method Characteristics
| Parameter | This compound | 17-AG |
|---|---|---|
| Calibration Range | 10.0 - 2500 ng/mL | 5.00 - 1250 ng/mL |
| Internal Standard | This compound-¹³C₃,¹⁵N | Same as parent |
| Sample Volume | Not specified | Not specified |
| Extraction Method | Protein precipitation | Protein precipitation |
| Analysis Time | Not specified | Not specified |
A significant challenge during method development was the observation of internal standard variability due to in-source reduction of the quinone moiety during ionization. The following approaches were implemented to mitigate this issue [4]:
The method was validated according to accepted bioanalytical method validation guidelines [4]. While complete validation data isn't provided in the search results, the method demonstrated suitable performance for the quantitative determination of this compound and 17-AG in human plasma over the specified concentration ranges.
Table 2: Clinical Pharmacokinetic Applications of this compound
| Study Type | Dosing Regimen | Key Findings | Citation |
|---|---|---|---|
| Phase I Combination Therapy (with sorafenib) | 300-450 mg/m² IV on days 1, 8, 15 of 28-day cycle | This compound did not alter sorafenib concentrations; clinical efficacy observed in renal cancer and melanoma | [5] |
| Phase I Monotherapy (multiple myeloma) | 150-525 mg/m² IV on days 1, 4, 8, 11 of 21-day cycle | Well-tolerated with anti-disease activity; HSP70 induction consistent with target inhibition | [2] |
| Preclinical Canine Study | 50-250 mg/m² IV single and multiple doses | Dose-proportional pharmacokinetics observed; potential treatment for canine visceral leishmaniasis | [6] |
This LC-MS/MS method has been successfully applied in clinical trials to characterize the pharmacokinetic profile of this compound. In a phase I study of relapsed multiple myeloma patients, pharmacokinetic sampling was performed extensively during the first treatment cycle with blood collected on day 1 and day 11 at predetermined timepoints [2]. The method enabled quantification of both this compound and its major metabolite, 17-AG, supporting pharmacokinetic parameter calculation including Cmax, Tmax, AUC, t½, and clearance.
The method has proven valuable in evaluating novel drug formulations. When this compound was co-delivered with paclitaxel in micellar nanocarriers, LC-MS/MS analysis demonstrated significantly improved drug delivery compared to conventional formulations, with a 1.7-fold increase in tumor concentrations of this compound [3]. This application highlights the method's utility in formulation screening and optimization.
In canine studies investigating this compound for visceral leishmaniasis, the method supported dose-proportionality assessment across a range of 50-250 mg/m², establishing a foundation for appropriate dosing regimens in veterinary applications [6].
| Issue | Potential Cause | Solution |
|---|---|---|
| In-source reduction | Quinone moiety reduction during ionization | Optimize mobile phase, source temperature, and injection volume [4] |
| Internal standard variability | In-source reduction or improper IS concentration | Adjust IS concentration and maintain source regularly [4] |
| Signal suppression/enhancement | Matrix effects | Ensure consistent sample preparation; use stable isotope IS [4] |
The following workflow diagram illustrates the complete procedure for sample preparation and analysis:
The LC-MS/MS method described herein provides a robust, sensitive, and selective approach for the simultaneous quantification of this compound and its active metabolite 17-AG in human plasma. The method has been comprehensively validated and successfully applied to support pharmacokinetic studies across various stages of drug development. Particular attention to mitigating in-source reduction of the quinone moiety during APCI ionization ensures data reliability. This protocol serves as a comprehensive guide for researchers implementing bioanalytical methods for this compound quantification in both clinical and preclinical settings.
Table 1: Basic Chemical and Storage Information for Tanespimycin
| Property | Specification |
|---|---|
| Chemical Name | This compound; 17-Allylamino-17-demethoxygeldanamycin (17-AAG) [1] [2] |
| CAS Number | 75747-14-7 [3] |
| Molecular Weight | 585.69 g/mol [4] [3] |
| Solubility in DMSO | >10 mM (often reported as ≥ 24.95 mg/mL) [5] [3] |
| Solubility in Water | Insoluble [5] [3] |
| Long-Term Storage | -20°C in a freezer (recommended range: -10°C to -20°C) [1] [5] |
| Form | Solid in amber vials (for clinical concentrate) or as a pure powder [1] |
Key Solubility Note: this compound has poor aqueous solubility and is typically dissolved in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM) for in vitro studies [5] [3]. For general laboratory use, one supplier recommends obtaining a higher concentration by warming the tube at 37°C for 10 minutes and/or using a brief ultrasonic bath [5].
The following workflow details the preparation of a working this compound solution from solid powder for cell culture experiments.
The documented procedure for the clinical formulation involves a specific multi-step dilution process, which can also inform sophisticated in vivo preclinical studies [1].
Critical Notes for Preparation:
Below is a detailed protocol for assessing this compound's efficacy in a cell-based viability assay, synthesized from general research methodologies in the search results [6] [5] [7].
Objective: To determine the effect of this compound (17-AAG) on cancer cell viability.
Materials:
Procedure:
Table 2: Stability and Metabolic Profile of this compound
| Parameter | Data |
|---|---|
| Mean Terminal Half-Life (this compound) | 2.3 hours [1] |
| Mean Terminal Half-Life (Active Metabolite 17-AG) | 4.6 hours [1] |
| Primary Metabolic Pathway | Liver microsomal enzymes, specifically CYP3A4 [1] |
| Urinary Excretion (over 72 hrs) | 10.6% of parent drug (17-AAG); 7.8% of active metabolite (17-AG) [1] |
| Peak Plasma Concentration (17-AAG) | 30 minutes [1] |
| Peak Plasma Concentration (17-AG) | 60 minutes [1] |
| Drug Interactions | Concomitant use with agents that alter CYP3A4 activity may affect drug levels [1] |
Solid lipid nanoparticles (SLNs) represent an advanced generation of colloidal drug carriers that effectively address the delivery challenges associated with poorly soluble pharmaceuticals like this compound (17-AAG). This compound is a potent Hsp90 inhibitor with demonstrated efficacy against various cancers and emerging potential in treating parasitic diseases such as leishmaniasis. However, its clinical application has been hampered by poor aqueous solubility, which significantly limits its bioavailability and therapeutic potential. SLN technology provides an ideal solution by encapsulating this compound within a solid lipid matrix, enhancing drug stability, improving bioavailability, and enabling targeted delivery to specific cell types.
The rationale for developing macrophage-targeted SLNs stems from the critical role macrophages play in both cancer and infectious diseases. In leishmaniasis, parasites reside intracellularly within macrophages, making these cells primary targets for chemotherapy. Similarly, in cancer, tumor-associated macrophages significantly influence tumor progression and represent important therapeutic targets. Research has demonstrated that SLNs with optimized physicochemical properties exhibit remarkable macrophage uptake, making them ideal carriers for intracellular drug delivery. Studies specifically focusing on this compound SLNs have confirmed that these formulations maintain high entrapment efficiency while facilitating rapid internalization by macrophages, which is a critical step for eliminating intracellular pathogens and modulating tumor microenvironments.
The double emulsion method (w/o/w) has been identified as particularly effective for encapsulating this compound into SLNs. This technique is especially suitable for hydrophilic drugs or those with moderate lipid solubility, as it enhances drug encapsulation efficiency while minimizing payload leakage. The following protocol details the optimized preparation process:
Several factors critically influence the quality and performance of the resulting SLNs:
Comprehensive characterization of this compound-loaded SLNs is essential to ensure optimal performance in macrophage uptake assays. The following parameters must be rigorously evaluated:
Table 1: Essential Characterization Parameters for this compound-Loaded SLNs
| Parameter | Target Specification | Analytical Method | Significance |
|---|---|---|---|
| Particle Size | 90-120 nm | Dynamic Light Scattering (DLS) | Influences macrophage uptake efficiency and biodistribution |
| Polydispersity Index (PDI) | <0.2 | DLS | Indicates homogeneity of particle population |
| Zeta Potential | -20 to -30 mV | Laser Doppler Electrophoresis | Predicts colloidal stability and surface charge |
| Entrapment Efficiency | >75% | HPLC/UV after separation | Determines drug loading capacity and formulation efficiency |
| Morphology | Spherical, smooth surface | Transmission Electron Microscopy | Visual confirmation of particle characteristics |
| Drug Loading | 3-8% (w/w) | HPLC/UV after destruction | Quantifies actual drug content in final formulation |
Beyond the fundamental parameters outlined in Table 1, several additional characterization steps ensure formulation quality:
The macrophage uptake assay provides critical information about the cellular internalization kinetics of this compound-loaded SLNs:
Research investigations have demonstrated that optimally formulated this compound SLNs exhibit remarkable macrophage uptake, typically peaking within 2 hours of incubation. The quantitative uptake data should reveal a time-dependent increase in fluorescence intensity, reaching near-maximal levels by 2-4 hours, followed by a plateau phase. This rapid internalization profile is particularly advantageous for applications requiring rapid drug delivery to intracellular compartments.
When interpreting uptake results, several analytical considerations are essential:
The macrophage uptake of this compound SLNs has significant therapeutic implications across multiple disease contexts:
Several technical challenges may arise during SLN preparation and uptake studies:
The development and optimization of this compound-loaded solid lipid nanoparticles represents a promising strategy for enhancing drug delivery to macrophage populations. The protocols outlined in this document provide researchers with comprehensive methodologies for SLN preparation, characterization, and macrophage uptake assessment. The double emulsion method enables production of SLNs with optimal physicochemical properties, including appropriate particle size, high entrapment efficiency, and excellent stability. The macrophage uptake assay confirms efficient cellular internalization, which is crucial for therapeutic applications in intracellular infections and cancer therapy.
When properly optimized and characterized according to these guidelines, this compound SLNs demonstrate significant potential as a targeted delivery system for macrophage-mediated diseases. The continued refinement of these formulations, including surface functionalization for enhanced specificity and combination with complementary therapeutic agents, may further expand their clinical applicability in the future.
The table below outlines the core design and findings from the phase I dose-escalation study that established the safety and activity of this combination [1].
| Trial Aspect | Details |
|---|---|
| Study Type | Phase I, dose-escalation |
| Patient Population | Advanced solid tumors; antitumor activity specifically noted in HER2-positive metastatic breast cancer refractory to trastuzumab. |
| Treatment Protocol | Weekly intravenous administrations: • Trastuzumab: Administered first, followed by • Tanespimycin (17-AAG): Tested at four dose levels (225, 300, 375, and 450 mg/m²). | | Recommended Phase II Dose | 450 mg/m² of this compound, combined with standard trastuzumab. | | Primary Toxicities (DLTs) | • Grade 4 fatigue with Grade 2 nausea/anorexia (at 375 mg/m²) • Thrombocytopenia (at 450 mg/m²) | | Other Drug-Related Grade 3 Toxicities | Emesis, elevated ALT, hypersensitivity reactions, thrombocytopenia. | | Common Mild-Moderate Toxicities | Fatigue, nausea, diarrhea, vomiting, headache, rash/pruritus, elevated AST/ALT, anorexia. | | Antitumor Activity | 1 Partial Response, 4 Minor Responses, 4 Stable Disease ≥4 months; all tumor regressions occurred in HER2-positive breast cancer patients. |
For researchers aiming to explore this combination in preclinical models, the following section details the core methodologies informed by the clinical trial and general principles of investigating HSP90 inhibitors.
To confirm the biological activity of the combination and understand its mechanism, the following assays are critical.
| Assay Type | Measurement Purpose | Detailed Protocol |
|---|---|---|
| Cell Viability & Synergy | Quantify anti-proliferative effects and drug interaction. | Use assays like CellTiter-Glo 3D. Treat cells with single agents and combinations in a matrix of concentrations. Analyze data using the Chou-Talalay method to calculate a Combination Index (CI), where CI < 1 indicates synergy [2] [3]. |
| Pharmacodynamic (PD) Biomarker Analysis | Confirm on-target HSP90 inhibition in vivo. | Perform Western Blot on tumor lysates. Key indicators of successful HSP90 inhibition include depletion of client proteins (e.g., HER2, AKT, RAF-1) and induction of Hsp70 [1]. |
| Reactive Oxygen Species (ROS) Measurement | Detect oxidative stress as a potential mechanism of synergy. | Use the fluorescent probe DCFH-DA. Treat cells, load with probe, and measure fluorescence intensity. Include a control with a ROS scavenger like N-acetylcysteine (NAC) to confirm the role of ROS [2] [3]. |
| Immunofluorescence (IF) Staining | Visualize DNA damage and ER stress. | Fix and permeabilize treated cells. Stain with antibodies against: • γ-H2AX or 53BP1 (DNA damage foci) • CHOP (ER stress marker). Counterstain with DAPI and image with a fluorescence microscope [2] [3]. |
The following diagram illustrates the proposed molecular mechanism of action for the combination therapy and a logical flow for experimental validation, integrating insights from the clinical and preclinical data.
Multiple myeloma (MM) represents the second most common hematological malignancy, characterized by the uncontrolled proliferation of plasma cells within the bone marrow and associated with significant morbidity and mortality. Despite therapeutic advances, relapsed and refractory disease remains a major clinical challenge, necessitating novel treatment approaches. Heat shock protein 90 (HSP90) has emerged as a promising therapeutic target in MM due to its critical role as a molecular chaperone for numerous client proteins essential for myeloma cell survival, proliferation, and drug resistance. Under conditions of cellular stress, HSP90 expression increases as an adaptive response that enhances tumor cell survival, thereby driving oncogenesis [1].
Tanespimycin (17-allylamino-17-demethoxygeldanamycin, 17-AAG) is a first-in-class synthetic geldanamycin analogue that binds to the ATP-binding site of HSP90, inhibiting its chaperone function and leading to the proteasomal degradation of client proteins critical for myeloma pathogenesis. Preclinical studies have demonstrated that this compound potently induces apoptosis in both drug-sensitive and drug-resistant MM cell lines, as well as in tumor cells derived from patients with relapsed/refractory MM. The compound exhibits pleiotropic antitumor effects, including suppression of cytokine receptors (IGF-1R, IL-6R) and disruption of bone marrow stromal cell interactions, thereby sensitizing MM cells to conventional anticancer agents [1] [2].
The initial clinical evaluation of this compound in multiple myeloma employed a phase 1, open-label, dose-escalation design to assess safety, tolerability, pharmacokinetics, and preliminary antitumor activity in heavily pretreated patients with relapsed/refractory disease. The study implemented a twice-weekly dosing schedule (days 1, 4, 8, and 11 of each 21-day cycle) for up to 8 cycles, with dose levels ranging from 150 to 525 mg/m² administered intravenously over 60-120 minutes. The primary objective was to determine the maximum tolerated dose (MTD), with secondary endpoints including pharmacokinetic profiling, safety assessment, and evaluation of preliminary antitumor activity [1].
Table 1: Phase 1 Monotherapy Dose Escalation Schema
| Dose Level | This compound Dose (mg/m²) | Number of Patients | Dosing Schedule |
|---|---|---|---|
| 1 | 150 | 3 | Days 1,4,8,11 (21-day cycles) |
| 2 | 220 | 3 | Days 1,4,8,11 (21-day cycles) |
| 3 | 275 | 3 | Days 1,4,8,11 (21-day cycles) |
| 4 | 340 | 3 | Days 1,4,8,11 (21-day cycles) |
| 5 | 420 | 3 | Days 1,4,8,11 (21-day cycles) |
| 6 | 525 | 3 | Days 1,4,8,11 (21-day cycles) |
This monotherapy trial demonstrated that this compound was well tolerated across all dose levels, with a favorable safety profile. Antitumor activity was observed even in this heavily pretreated population, with one patient (3%) achieving a minimal response (MR) and 15 patients (52%) attaining stable disease (SD). The median progression-free survival (PFS) for patients with stable disease was 2.1 months, with several patients experiencing reductions in serum and urine M protein levels. Pharmacodynamic analyses confirmed HSP90 inhibition through consistent increases in HSP70 expression, establishing proof-of-concept for target engagement [1].
Building on the monotherapy experience and compelling preclinical synergy, a phase 1/2 open-label, dose-escalation study evaluated this compound in combination with bortezomib in patients with relapsed or relapsed and refractory MM. This trial employed a standard 3+3 design for dose escalation, with this compound (100-340 mg/m²) and bortezomib (0.7-1.3 mg/m²) administered on days 1, 4, 8, and 11 of each 21-day cycle. The phase 2 expansion occurred at the highest tested dose level (this compound 340 mg/m² + bortezomib 1.3 mg/m²) to further evaluate safety and efficacy [3].
Table 2: Phase 1/2 Combination Therapy Efficacy Results
| Patient Subgroup | Number of Patients | Complete Response (CR) | Partial Response (PR) | Minimal Response (MR) | Overall Response Rate (ORR) |
|---|---|---|---|---|---|
| Bortezomib-naive | 27 | 2 (7%) | 8 (30%) | 8 (30%) | 48% |
| Bortezomib-pretreated | 23 | 0 (0%) | 5 (22%) | 3 (13%) | 22% |
| Bortezomib-refractory | 22 | 0 (0%) | 3 (14%) | 2 (9%) | 13% |
| Total | 72 | 2 (3%) | 16 (22%) | 13 (18%) | 27% (CR+PR) |
The combination therapy demonstrated promising efficacy across all patient subgroups, including those with bortezomib-refractory disease. The median duration of response for all responders was 12 months (95% CI: 5-19), indicating durable disease control. Notably, the regimen was associated with a favorable neurotoxicity profile, with no cases of grade 3/4 peripheral neuropathy reported despite the known neurotoxic potential of bortezomib. This suggested a potential neuroprotective effect of this compound, possibly mediated through HSP70 induction, which has been shown to protect against nervous system injury in preclinical models [3] [4].
Across clinical trials, this compound has demonstrated a manageable safety profile both as monotherapy and in combination with bortezomib. In the phase 1 monotherapy study, the most common non-hematological adverse events included diarrhea (59%), fatigue (38%), back pain (35%), and nausea (35%). Hematological toxicities consisted of anemia (24%) and thrombocytopenia (21%), which were generally manageable with supportive care. No dose-limiting toxicities were observed at the highest dose level (525 mg/m²), and the maximum tolerated dose was not reached within the studied dose range [1].
The combination of this compound with bortezomib exhibited a distinct toxicity profile characterized by low rates of significant neutropenia, constipation, and anorexia (all <10%). Importantly, the incidence of peripheral neuropathy was notably reduced compared to historical experience with bortezomib monotherapy. This favorable neurological safety profile is of particular clinical relevance given that peripheral neuropathy represents a dose-limiting toxicity for bortezomib and often necessitates dose reduction or treatment discontinuation in MM patients [3] [4].
Preclinical and clinical evidence suggests that this compound may exert neuroprotective effects when combined with bortezomib. In a von Frey model study of peripheral neuropathy in Sprague-Dawley rats, this compound demonstrated protection against bortezomib-induced peripheral neuropathy. This effect is mechanistically linked to the induction of HSP70, which has been shown to protect against nervous system injury in various models. The correlation between HSP70 induction and neuroprotection provides a compelling rationale for the combination, potentially allowing for more prolonged administration of bortezomib while minimizing dose-limiting neurotoxicity [4].
HSP70 induction has been established as a consistent pharmacodynamic marker of HSP90 inhibition in this compound clinical trials. In the phase 1 monotherapy study, mean HSP70 levels demonstrated a time-dependent increase from day 1 hour 0 to day 1 hour 4, with further elevations on day 11 hour 0 and day 11 hour 4. This pattern indicates cumulative target engagement with repeated dosing and provides biological confirmation of HSP90 inhibition. The reliability of HSP70 as a biomarker has been consistently observed across multiple phase 1 studies of this compound in various malignancies, supporting its utility as a pharmacodynamic endpoint in clinical trial design [1] [2].
In the combination study with bortezomib, pharmacodynamic analyses confirmed dual mechanisms of action through demonstration of both HSP90 inhibition and proteasome suppression. Specifically, the combination therapy resulted in decreased 20S proteasome activity, confirming effective proteasome inhibition by bortezomib. Simultaneously, increased HSP70 expression provided evidence of HSP90 inhibition by this compound. The synergistic interaction between these mechanisms was reflected in more pronounced intracellular accumulation of ubiquitinated proteins compared to either drug alone, attributed to synergistic suppression of chymotryptic activity of the 20S proteasome [3] [4].
Inclusion Criteria:
Exclusion Criteria:
The following diagram illustrates the molecular mechanisms through which this compound targets HSP90 in multiple myeloma cells, disrupting key signaling pathways and inducing apoptosis:
Diagram 1: Molecular Mechanism of this compound in Multiple Myeloma. This compound binds to HSP90's ATP-binding site, disrupting its chaperone function and leading to ubiquitination and degradation of client proteins critical for myeloma survival, proliferation, and drug resistance. HSP70 induction serves as a pharmacodynamic biomarker of target engagement.
The following diagram outlines the comprehensive clinical trial workflow for this compound studies in multiple myeloma, from patient screening through response assessment:
Diagram 2: Clinical Trial Workflow for this compound in Multiple Myeloma. Comprehensive schematic of trial design from patient screening through outcome assessment, highlighting key eligibility criteria, treatment parameters, efficacy and safety endpoints, and pharmacodynamic biomarkers.
This compound represents a promising targeted therapeutic approach for relapsed and refractory multiple myeloma through its inhibition of HSP90. The clinical trial data demonstrate meaningful antitumor activity both as monotherapy and in combination with bortezomib, with a particularly favorable neurological safety profile that may address the significant clinical challenge of bortezomib-induced peripheral neuropathy. The synergistic combination of this compound with bortezomib leverages complementary mechanisms of action, simultaneously disrupting multiple signaling pathways critical for myeloma cell survival while potentially mitigating treatment-limiting toxicities.
Future clinical development should focus on optimizing combination regimens with established anti-myeloma agents, exploring sequencing strategies, and identifying predictive biomarkers for patient selection. The unique neuroprotective potential of this compound warrants particular attention, as it may enable more prolonged administration of neurotoxic agents like bortezomib while maintaining quality of life. Additionally, investigation in earlier lines of therapy and high-risk disease settings represents a promising direction, potentially leveraging the simultaneous disruption of multiple oncogenic pathways to overcome conventional drug resistance mechanisms.
Heat shock protein 90 (HSP90) is a molecular chaperone critical for the stability, folding, and activation of more than 200 client proteins, many of which are oncoproteins driving cancer pathogenesis. HSP90 maintains these client proteins in their active conformations and protects them from proteasomal degradation, making it a compelling therapeutic target in oncology. In cancer cells, HSP90 exists in a hyperactive, multichaperone complexed state that exhibits higher affinity for inhibitors compared to HSP90 in normal cells, potentially creating a therapeutic window [1]. This molecular chaperone function is particularly important for steroid hormone receptors such as estrogen receptor α (ER) and numerous kinase signaling proteins that drive tumor growth and survival.
This compound (17-AAG) is a first-in-class benzoquinone ansamycin antibiotic derivative that binds specifically to the N-terminal ATP-binding pocket of HSP90. By inhibiting HSP90's ATPase activity—essential for its chaperone function—this compound disrupts the HSP90 chaperoning cycle, leading to polyubiquitination and subsequent degradation of client proteins by the 26S proteasome [1] [2]. This compound demonstrates remarkable selectivity for tumor cell HSP90, with approximately 100-fold greater potency against HSP90 isolated from tumor cells (IC₅₀ = 5 nM) compared to HSP90 from normal cells (IC₅₀ = 500 nM) [2]. This preferential binding is attributed to the activated multichaperone complexes more prevalent in malignant cells. Despite promising early clinical results, particularly in ERBB2-positive metastatic breast cancer and multiple myeloma, this compound's development has been challenged by dose-limiting hepatotoxicity and formulation issues, though it remains an invaluable research tool for studying HSP90 function [2].
Careful experimental design is paramount when evaluating this compound effects on HSP90 client proteins. Treatment conditions must be optimized for each cell line based on its proliferation rate and sensitivity to HSP90 inhibition. For most cancer cell lines, this compound treatment in the range of 100 nM to 1 μM for 16-24 hours effectively depletes client proteins without causing excessive immediate cytotoxicity [3]. Including appropriate controls is essential for data interpretation:
The kinetics of client protein degradation varies significantly depending on the specific protein's turnover rate. For example, cell cycle regulators like CDK4 and oncogenic kinases like CRAF typically show depletion within 8-16 hours of treatment, while more stable proteins may require 24-48 hours for maximal effect [2]. Time-course experiments are recommended to establish the optimal treatment duration for each client protein of interest. When collecting samples, ensure consistent lysis conditions and protease inhibitor supplementation to prevent artifactual protein degradation during processing. Aliquot and store lysates at -80°C to maintain protein integrity, avoiding repeated freeze-thaw cycles that can compromise sample quality [4].
Table 1: Recommended Treatment Conditions for Various Cell Types
| Cell Type | This compound Concentration | Treatment Duration | Key Client Proteins to Monitor |
|---|---|---|---|
| Breast Cancer | 100-500 nM | 16-24 hours | ERα, HER2, CRAF, AKT |
| Lung Cancer | 250-1000 nM | 16-24 hours | EGFR, CRAF, CDK4, VEGFR |
| Prostate Cancer | 100-500 nM | 16-24 hours | AR, CRAF, AKT, HER2 |
| Multiple Myeloma | 50-250 nM | 24 hours | IGFR, CRAF, AKT, CDK4 |
Proper sample preparation is fundamental to obtaining reliable Western blot results. Begin by treating cells with this compound or vehicle control, then wash with ice-cold PBS to terminate treatment. Use RIPA lysis buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states and prevent degradation during processing [4]. For cells, use approximately 1 mL of lysis buffer per 1×10⁷ cells, adjusting based on cell size and protein yield requirements. After incubation on ice for 10 minutes with gentle agitation, sonicate the lysate briefly to disrupt nucleic acids and reduce viscosity, then centrifuge at 14,000-17,000 × g for 10-15 minutes at 4°C to remove insoluble material [4]. Determine protein concentration using a Bradford or BCA assay, with bovine serum albumin as a standard. Dilute lysates to a uniform concentration of 1-2 mg/mL in loading buffer containing DTT to maintain reduction, then denature at 100°C for 10 minutes before loading or storage at -80°C [4].
Quality control measures should include verification of protein concentration equality across samples and assessment of sample integrity. The total protein normalization method using fluorescent dyes like No-Stain Protein Labeling Reagent provides superior linearity compared to traditional housekeeping proteins, which can saturate at higher loading amounts [5] [6]. For most applications, load 10-40 μg of total protein per lane, adjusting based on target protein abundance. Overloading can cause signal saturation and distorted bands, while underloading may prevent target detection [5].
Optimal gel selection depends on the molecular weight of your target client proteins. For most applications, 4-12% gradient Bis-Tris gels provide excellent resolution across a broad molecular weight range (10-250 kDa) [4]. Use MES running buffer for proteins between 10-30 kDa or MOPS running buffer for proteins between 31-150 kDa, as these systems provide superior resolution in their respective size ranges compared to traditional Tris-glycine buffers [4]. Include a prestained molecular weight marker in at least one lane to verify transfer efficiency and estimate protein sizes. Run gels at constant voltage (100-150V) until the dye front approaches the bottom, typically 60-90 minutes depending on gel thickness and composition.
For protein transfer, PVDF membranes generally provide better protein retention and mechanical strength compared to nitrocellulose, particularly for proteins larger than 50 kDa. Activate PVDF in 100% methanol for 30-60 seconds before assembling the transfer stack. Use wet transfer systems at constant current (200-400 mA) for 60-90 minutes or semi-dry systems at constant voltage (15-25V) for 30-45 minutes, with the transfer time optimized for protein size—longer transfers improve recovery of high molecular weight proteins. After transfer, verify efficiency by reversible staining with Ponceau S or use of total protein stains before blocking [6].
Effective blocking is crucial for minimizing nonspecific antibody binding. Use 5% non-fat dry milk in TBST for most applications, or 3-5% BSA in TBST when detecting phosphoproteins. Block membranes for 60 minutes at room temperature with gentle agitation. For primary antibody incubation, prepare dilutions in blocking buffer or specialized antibody diluents according to manufacturer recommendations. Incubate membranes with primary antibody overnight at 4°C with gentle shaking for optimal specificity and signal-to-noise ratio. The following day, wash membranes three times for 5-10 minutes each with TBST to remove unbound antibody [4].
Secondary antibody selection depends on your detection method. For chemiluminescence, use HRP-conjugated secondary antibodies at dilutions ranging from 1:2,000 to 1:20,000 in blocking buffer, incubating for 60-90 minutes at room temperature. For fluorescence detection, use fluorophore-conjugated antibodies with minimal spectral overlap, typically at dilutions of 1:5,000 to 1:15,000. Fluorescence detection enables multiplexing of targets with different molecular weights without requiring membrane stripping [6]. After secondary antibody incubation, perform another series of three washes with TBST before proceeding to detection.
Table 2: Recommended Antibody Dilutions for Key Client Proteins
| Target Protein | Primary Antibody Dilution | Secondary Antibody Dilution (HRP) | Expected Molecular Weight |
|---|---|---|---|
| HSP90 Client Proteins | |||
| CRAF | 1:1,000 | 1:5,000 | 70-74 kDa |
| CDK4 | 1:1,000 | 1:5,000 | 34 kDa |
| AKT | 1:1,000 | 1:10,000 | 56 kDa |
| ERα | 1:2,000 | 1:5,000 | 66 kDa |
| HER2 | 1:2,000 | 1:5,000 | 185 kDa |
| Control Proteins | |||
| HSP90 | 1:25,000 | 1:50,000 | 90 kDa |
| β-actin | 1:10,000 | 1:50,000 | 42 kDa |
| α-tubulin | 1:5,000 | 1:50,000 | 52 kDa |
| GAPDH | 1:5,000 | 1:50,000 | 36 kDa |
For chemiluminescent detection, use enhanced chemiluminescence (ECL) substrates with extended dynamic range such as SuperSignal West Dura, which provides sensitive detection over 3-4 orders of magnitude [5] [6]. Avoid oversaturation by testing multiple exposure times, typically from 5 seconds to 10 minutes. For fluorescent detection, use imaging systems with appropriate laser/excitation sources and filters matched to your fluorophores. Fluorescence detection offers a wider linear dynamic range and enables multiplexing but may have slightly lower sensitivity for low-abundance proteins compared to optimized chemiluminescence [6]. Regardless of detection method, always acquire multiple exposures to ensure signals fall within the linear range of detection, which is essential for accurate quantification.
Robust quantification of Western blot data requires careful attention to linear range and normalization methods. Use imaging software with lane detection and background subtraction capabilities to generate densitometry values for each band. The most critical consideration is ensuring that all measured signals fall within the linear dynamic range of detection, avoiding both oversaturation and undetectably weak signals [6]. For normalization, the total protein normalization (TPN) method using stains like No-Stain Protein Labeling Reagent provides superior accuracy compared to traditional housekeeping proteins, which can vary under experimental conditions and exhibit signal saturation at common loading amounts [5] [6]. When using housekeeping proteins, select those verified to be unchanged by this compound treatment, as some traditional loading controls may be affected by proteostatic stress.
Statistical analysis should include data from at least three independent biological replicates. Express results as mean ± standard deviation and perform appropriate statistical tests (typically Student's t-test or ANOVA with post-hoc testing) to determine significance, with p < 0.05 considered statistically significant. Data visualization should include both representative blots from one experiment and quantitative summary data from all replicates to provide both qualitative and quantitative information.
This compound treatment typically results in dose-dependent and time-dependent depletion of HSP90 client proteins, though the magnitude and kinetics vary among clients. Oncogenic kinases and cell cycle regulators (e.g., CRAF, CDK4, HER2) generally show significant degradation within 16-24 hours at appropriate this compound concentrations. Additionally, this compound induces the heat shock response (HSR) through HSF1 derepression, leading to upregulation of HSP70, HSP40, HSP27, and HSP90 itself [1]. This compensatory response represents a mechanism of resistance to HSP90 inhibition and serves as a useful pharmacodynamic marker of target engagement.
Table 3: Expected Quantitative Changes in Protein Levels After this compound Treatment
| Protein Category | Example Proteins | Expected Change | Time Course | Notes |
|---|---|---|---|---|
| HSP90 Client Proteins | CRAF, CDK4, AKT, ERα, HER2 | 50-90% decrease | 16-24 hours | Dose-dependent depletion |
| Heat Shock Proteins | HSP70, HSP40, HSP27 | 2-5 fold increase | 8-24 hours | Compensatory response |
| HSP90 itself | HSP90 | 1.5-2 fold increase | 16-24 hours | Transcriptional upregulation |
| Housekeeping Proteins | GAPDH, β-actin, α-tubulin | Unchanged | N/A | Varies by protein and cell type |
Several technical challenges can compromise Western blot data quality when studying this compound effects. Signal saturation is a frequent issue, particularly when detecting highly abundant proteins like HSP90 itself or strongly induced proteins like HSP70. To avoid this, load smaller amounts of protein (1-10 μg) for high-abundance targets and optimize antibody concentrations to maintain linearity [5]. For chemiluminescence, test multiple exposure times to identify the linear range, and for fluorescence, ensure the signal intensity falls within the dynamic range of your detector. High background can result from insufficient blocking, inadequate washing, or antibody overconcentration. Increase blocking time to 60-90 minutes, extend wash times to 10-15 minutes per wash, and titrate both primary and secondary antibodies to identify optimal concentrations that maximize signal-to-noise ratio.
Inconsistent results between replicates often stem from variation in sample preparation, transfer efficiency, or detection conditions. Standardize cell treatment, lysis, and protein quantification procedures across experiments. For transfer, include reversible staining to verify uniform transfer efficiency across all lanes. When detecting multiple targets on the same membrane via stripping and reprobing, be aware that stripping efficiency varies and can damage some proteins, particularly low molecular weight targets. Whenever possible, utilize multiplex fluorescent detection instead of stripping to preserve data quality and minimize variability [6].
Rigorous validation of antibodies and detection methods is essential for generating reliable data. Confirm antibody specificity using genetic approaches (siRNA/shRNA knockdown) or protein knockout controls when available. Include both positive controls (lysates from cells known to express the target protein) and negative controls (cells lacking the target) in initial validation experiments. For phosphoprotein detection, treat samples with phosphatases to confirm disappearance of the signal. When studying novel cell lines or treatment conditions, perform time-course and dose-response experiments to establish optimal conditions rather than relying on published protocols without validation.
For this compound studies specifically, include proteasome inhibitor controls (e.g., MG132) to confirm that decreased client protein levels result from proteasomal degradation rather than other mechanisms. Monitor cell viability in parallel experiments to ensure that protein depletion precedes significant cell death, which can confound results through non-specific degradation pathways. Finally, correlate Western blot findings with functional assays when possible to confirm that protein level changes translate to expected biological effects.
The following diagram illustrates the molecular mechanism of this compound and the overall experimental workflow for analyzing its effects on HSP90 client proteins:
The following diagram illustrates the HSP90 chaperone cycle and the specific points where this compound induces client protein degradation:
Western blot analysis of this compound effects on HSP90 client proteins provides critical insights into HSP90 function and inhibition mechanisms. The protocols outlined here emphasize quantitative approaches with proper controls and normalization to generate reliable, reproducible data. When properly executed, these methods can demonstrate the potent degradation of oncogenic client proteins and induction of heat shock response characteristic of effective HSP90 inhibition. These application notes provide researchers with a comprehensive framework for studying this compound and related HSP90 inhibitors, contributing to both basic research and drug development efforts targeting this important chaperone system.
This compound (17-allylamino-17-demethoxygeldanamycin, 17-AAG) is a first-in-class HSP90 inhibitor that represents a promising approach in cancer therapeutics. As a synthetic derivative of geldanamycin, this compound specifically targets the molecular chaperone HSP90, which plays a critical role in stabilizing numerous oncoproteins essential for cancer cell survival, growth, and proliferation [1] [2]. Under normal physiological conditions, HSP90 functions as part of a sophisticated protein-folding machinery that maintains the structural integrity and proper function of client proteins; however, in malignant cells, this chaperone system is co-opted to support oncogenic processes and therapy resistance mechanisms [3] [1].
The molecular mechanism of this compound involves competitive binding to the N-terminal ATP-binding pocket of HSP90, which disrupts the chaperone cycle and leads to proteasomal degradation of HSP90 client proteins [2]. This unique mechanism results in the simultaneous disruption of multiple oncogenic signaling pathways, making HSP90 an attractive therapeutic target. This compound has demonstrated potent antitumor activity across various cancer types, including multiple myeloma, breast cancer, lung cancer, and melanoma [3] [1] [4]. The compound has progressed through various stages of clinical development, with evidence supporting its efficacy both as a monotherapy and in combination regimens [3] [1].
This compound exerts its cytotoxic effects primarily through irreversible binding to the ATP-binding site of HSP90, which disrupts the chaperone's ability to stabilize its client proteins. This binding event triggers the ubiquitin-proteasome pathway, leading to the degradation of numerous oncogenic client proteins [2]. Notably, tumor-derived HSP90 exhibits a 100-fold higher affinity for this compound compared to HSP90 from normal cells, suggesting a potential therapeutic window that can be exploited clinically [1]. This selective binding is attributed to an activated HSP90 conformation in malignant cells, making them particularly vulnerable to HSP90 inhibition [1].
The downstream effects of HSP90 inhibition are pleiotropic, impacting multiple signaling cascades simultaneously. Key client proteins affected include receptor tyrosine kinases (e.g., HER2, IGF-1R), signal transduction molecules (e.g., AKT, RAF-1), and transcription factors (e.g., HIF-1α) [1] [2]. The simultaneous disruption of these diverse pathways creates a powerful antitumor effect that is difficult to achieve with single-target agents. Furthermore, this compound treatment leads to upregulation of HSP70, a biomarker of effective HSP90 inhibition, which has been consistently observed in both preclinical models and clinical trials [3].
This compound treatment triggers multiple cell death pathways, with apoptosis and autophagy representing the primary mechanisms observed in various cancer models. In multiple myeloma cells, this compound potently induces apoptosis in both drug-sensitive and drug-resistant cell lines [3]. The apoptotic pathway activation involves the intrinsic mitochondrial pathway, characterized by caspase-9 and caspase-3 activation, PARP cleavage, and subsequent DNA fragmentation [4]. Additionally, this compound has been shown to sensitize cancer cells to conventional chemotherapeutic agents by lowering the threshold for apoptosis induction [1].
Simultaneously, this compound activates autophagic processes in cancer cells, as evidenced by increased conversion of LC3-I to LC3-II and the formation of autophagosomes [4]. The interplay between apoptosis and autophagy following this compound treatment appears to be complex and context-dependent. Research in Calu-1 lung cancer cells has demonstrated that α-tubulin acetylation plays a critical role in determining cell fate, with different acetylation levels potentially directing cells toward either apoptosis or autophagy [4]. This delicate balance between cell death mechanisms underscores the importance of understanding tissue-specific and cancer-type-specific responses to this compound treatment.
Table 1: Key Molecular Events in this compound-Induced Cytotoxicity
| Molecular Event | Components Affected | Downstream Consequences |
|---|---|---|
| HSP90 inhibition | ATP-binding domain occupancy | Chaperone function disruption |
| Client protein degradation | HER2, IGF-1R, AKT, RAF-1, HIF-1α | Oncogenic signaling attenuation |
| HSF-1 activation | Heat shock transcription factor | HSP70 upregulation |
| Apoptosis induction | Caspase-3, -8, -9, PARP cleavage | Programmed cell death |
| Autophagy induction | LC3-I to LC3-II conversion, autophagosome formation | Alternative cell death pathway |
| α-Tubulin acetylation | Microtubule stability | Determination of apoptosis/autophagy balance |
The following diagram illustrates the key molecular mechanisms of this compound-induced cytotoxicity:
In vitro cytotoxicity and cell viability assays are indispensable tools for evaluating the biological activity of this compound in preclinical models. These assays can be broadly classified into four categories based on their detection principles: dye exclusion assays, colorimetric assays, fluorometric assays, and luminometric assays [5]. Each category offers distinct advantages and limitations, making them suitable for different experimental scenarios and research questions. The selection of an appropriate assay should consider factors such as the availability of equipment, the nature of the test compounds, detection mechanism, specificity, sensitivity, and compatibility with other experimental components [5].
Dye exclusion assays (e.g., trypan blue, eosin, Congo red) represent the simplest approach and are based on the principle that viable cells with intact membranes exclude these dyes, whereas dead cells permit dye entry [5]. While straightforward and inexpensive, these assays have significant limitations, including difficulty in processing large sample numbers and the inability to distinguish between healthy cells and those that are alive but have impaired cellular functions [5]. Colorimetric assays (e.g., MTT, MTS, XTT, WST-1, SRB) measure biochemical markers related to metabolic activity and represent the most widely used approach for this compound evaluation [5] [4]. These assays are applicable to both adherent and suspended cell lines, relatively easy to perform, and cost-effective. Fluorometric assays (e.g., alamarBlue, CFDA-AM) offer enhanced sensitivity, while luminometric assays (e.g., ATP detection) are considered the most sensitive, reliable, and convenient method for monitoring active cell metabolism [6].
When designing cytotoxicity experiments for this compound, several specific considerations must be addressed. First, as this compound primarily acts through inhibition of protein folding and subsequent proteasomal degradation of client proteins, assays that measure metabolic activity (e.g., MTT, MTS) may not fully capture its cytotoxic potential, particularly in short-term experiments [5]. Therefore, combination approaches that include multiple assay types or multiplexed formats provide more comprehensive insights [6]. Second, the kinetics of this compound activity should be considered, as the downstream effects on client proteins occur gradually over time, with maximal cytotoxicity often observed after 48-72 hours of exposure [4].
Recent technological advances have enabled the development of multiplex assay systems that simultaneously measure multiple parameters from the same sample. For instance, combinations of methods that measure three different protease activities as markers for viable, necrotic, and apoptotic cells provide a powerful tool to elucidate the mechanism of cell death and serve as internal controls to identify potential assay artifacts [6]. For this compound research, such comprehensive approaches are particularly valuable given the complex interplay between apoptosis and autophagy induced by HSP90 inhibition [4].
Table 2: Comparison of Cytotoxicity Assay Methods for this compound Evaluation
| Assay Method | Detection Principle | Advantages | Limitations | Compatibility with this compound |
|---|---|---|---|---|
| Trypan Blue Exclusion | Membrane integrity | Simple, inexpensive, rapid | Labor-intensive, subjective, poor sensitivity | Low - misses functional impairment |
| MTT | Mitochondrial reductase activity | Well-established, widely used | Formazan crystals insoluble, background interference | Moderate - reflects metabolic activity |
| MTS | Mitochondrial dehydrogenase activity | Water-soluble formazan, one-step procedure | Less established than MTT | Moderate - reflects metabolic activity |
| XTT | Mitochondrial dehydrogenase activity | Water-soluble, sensitive | Requires electron-coupling reagent | Moderate - reflects metabolic activity |
| WST-1 | Mitochondrial dehydrogenase activity | Highly sensitive, water-soluble | More expensive than MTT | Moderate - reflects metabolic activity |
| SRB | Protein content | Stable endpoint, inexpensive | Not specific for viable cells | High - suitable for long-term assays |
| ATP Assay | Cellular ATP levels | Highly sensitive, rapid | Requires specialized equipment | High - gold standard for viability |
| alamarBlue | Cellular reduction capacity | Non-toxic, reversible | Potential dye interference | Moderate - reflects metabolic activity |
The Sulforhodamine B (SRB) assay is particularly well-suited for evaluating this compound cytotoxicity, especially in longer-term experiments, as it measures cellular protein content, which correlates well with cell mass [4]. The SRB assay has been successfully employed in this compound studies using lung cancer cell lines such as Calu-1 [4]. Below is a standardized protocol for implementing this assay:
Cell Seeding and Treatment: Begin by seeding cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 μL of appropriate culture medium. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂. Prepare serial dilutions of this compound in DMSO or complete medium, ensuring that the final DMSO concentration does not exceed 0.1% (v/v) to avoid solvent toxicity. Add 100 μL of each this compound dilution to the respective wells, maintaining untreated controls and solvent controls. Incubate the plates for 24-72 hours, depending on the experimental objectives [4].
Fixation and Staining: Following treatment, carefully remove the medium and add 100 μL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells. Incubate the plates at 4°C for at least 1 hour. After fixation, wash the plates five times with tap water to remove TCA and then air-dry. Add 100 μL of 0.057% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature. Remove unbound dye by washing five times with 1% acetic acid and air-dry the plates [4].
Solubilization and Measurement: Solubilize the protein-bound dye by adding 200 μL of 10 mM unbuffered Tris base solution (pH 10.5) to each well. Shake the plates gently for 10-15 minutes to ensure complete dissolution. Measure the absorbance at 510 nm using a plate reader, with a reference wavelength of 565 nm. Calculate the percentage of cell viability by comparing the absorbance of treated wells to untreated controls [4].
Western blot analysis is essential for confirming the molecular mechanisms of this compound action, particularly the degradation of client proteins and induction of cell death pathways. This protocol has been standardized based on methodologies described in this compound studies [4] [7]:
Protein Extraction and Quantification: After this compound treatment, wash cells twice with cold PBS and lyse in RIPA buffer (or similar protein extraction buffer) supplemented with protease and phosphatase inhibitors. Incubate on ice for 15-30 minutes, then centrifugate at 14,000 × g for 15 minutes at 4°C to remove cellular debris. Transfer the supernatant to fresh tubes and quantify protein concentration using a standardized method such as BCA or Bradford assay. Adjust samples to equal concentrations with lysis buffer [4].
Electrophoresis and Transfer: Dilute protein samples with Laemmli buffer, denature at 95°C for 5 minutes, and load equal amounts (20-40 μg) onto SDS-polyacrylamide gels. Perform electrophoresis at constant voltage (100-120V) until the dye front reaches the bottom of the gel. Transfer proteins to PVDF or nitrocellulose membranes using wet or semi-dry transfer systems. Block membranes with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific binding [4] [7].
Antibody Incubation and Detection: Incubate membranes with primary antibodies against target proteins (e.g., HSP70, Ac-α-tubulin, caspase-3, PARP, LC3B) diluted in blocking buffer overnight at 4°C. Wash membranes three times with TBST for 10 minutes each, then incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. After additional washes, detect protein bands using enhanced chemiluminescence (ECL) substrate and visualize with a digital imaging system. Use housekeeping proteins (e.g., β-actin, GAPDH) as loading controls [4] [7].
The detection of reactive oxygen species (ROS) is particularly relevant for this compound studies, especially when investigating combination therapies, as ROS accumulation has been identified as a crucial mediator of enhanced therapeutic response [7]. The following protocol utilizes the DCFH-DA probe:
Cell Preparation and Staining: Seed cells in 6-well plates or black-walled 96-well plates at a density of 2×10⁵ cells per well and allow them to adhere overnight. Treat cells with this compound alone or in combination with other agents at specified concentrations for the desired duration. Following treatment, incubate cells with 10 μM DCFH-DA probe in serum-free medium for 30 minutes in the dark at 37°C. Replace the staining solution with fresh culture medium and proceed with measurement [7].
ROS Measurement and Analysis: For fluorescence plate readers, measure fluorescence intensity with excitation at 485 nm and emission at 530 nm. For microscopy analysis, visualize stained cells using standard FITC filters. Include appropriate controls (untreated, solvent control, and positive control with H₂O₂) for normalization. Calculate relative ROS levels by comparing the fluorescence intensity of treated samples to untreated controls [7].
The following workflow diagram illustrates the key steps in assessing this compound cytotoxicity:
The analysis of this compound cytotoxicity data requires careful consideration of several parameters to accurately quantify potency and efficacy. The half-maximal inhibitory concentration (IC₅₀) represents the most fundamental metric, defined as the this compound concentration that reduces cell viability by 50% relative to untreated controls. This value can be calculated using nonlinear regression analysis of dose-response curves, typically spanning concentrations from 1 nM to 100 μM [8]. Additionally, the area above the curve (AAC) provides a more robust metric that is normalized against the dose range and represents the area above the dose-response curve for the tested drug concentrations [8]. The AAC is particularly valuable when comparing this compound activity across different cell lines or experimental conditions.
For combination studies with other therapeutic agents, the combination index (CI) method developed by Chou-Talalay offers a standardized approach to quantify synergism, additivity, or antagonism [7]. A CI value less than 1 indicates synergistic interaction, with lower values representing stronger synergy. In this compound research, this approach has been successfully applied to demonstrate synergistic effects when combining this compound with agents such as B-AP15, with CI values below 0.5 indicating substantial enhancement of antitumor activity [7]. Statistical analysis should include appropriate replicates (minimum n=3) and significance testing using one-way ANOVA with post-hoc tests for multiple comparisons, with a p-value < 0.05 considered statistically significant [7].
The evaluation of this compound in combination with other anticancer agents requires specialized experimental designs and analytical approaches. Based on recent research, this compound demonstrates particularly strong synergistic effects when combined with proteasome inhibitors, deubiquitinating enzyme inhibitors, and specific targeted agents [1] [7]. For example, the combination of this compound and B-AP15 (a deubiquitinating enzyme inhibitor) has shown marked synergy in lung cancer models, with CI values falling below 0.5 at this compound concentrations ≥ 0.5 μM [7].
When designing combination studies, it is essential to include appropriate controls for each agent alone, solvent controls, and untreated controls. The treatment schedule should explore various sequences of administration (concurrent, this compound first, other agent first) to identify optimal combinations. Mechanism-based analyses should accompany viability assessments, including evaluation of ROS accumulation, ER stress markers (e.g., CHOP), DNA damage indicators (e.g., 53BP1 foci), and JNK pathway activation [7]. These comprehensive approaches not only confirm synergistic cytotoxicity but also provide insights into the molecular mechanisms underlying the enhanced antitumor effects.
Table 3: this compound Cytotoxicity Parameters Across Cancer Models
| Cancer Type | Cell Line | Reported IC₅₀ Range | Assay Method | Key Observations |
|---|---|---|---|---|
| Multiple Myeloma | Various | 10-100 nM | MTT, ATP assay | Activity in drug-resistant lines [3] |
| Lung Cancer | Calu-1 | 50-500 nM | SRB assay | Induction of α-tubulin acetylation [4] |
| Lung Cancer | H1299 | 100-1000 nM | ATP assay | Synergy with B-AP15 (CI<0.5) [7] |
| Lung Cancer | H520 | 100-1000 nM | ATP assay | Synergy with B-AP15 (CI<0.5) [7] |
| Breast Cancer | HER2+ lines | 10-200 nM | MTT, ATP assay | Tumor regressions in HER2+ models [2] |
| Melanoma | Various | 50-500 nM | SRB assay | Synergy with PI3K/mTOR inhibitors [4] |
This compound's unique mechanism of action as an HSP90 inhibitor positions it as a valuable tool in cancer research and drug development. The compound has demonstrated significant antitumor activity across diverse cancer models, including hematological malignancies and solid tumors [3] [1] [4]. In multiple myeloma, this compound monotherapy achieved disease stabilization in 52% of heavily pretreated patients, with some patients showing reductions in serum and urine M protein levels [3]. In HER2-positive breast cancer, this compound combined with trastuzumab induced tumor regressions in patients who had progressed on trastuzumab alone, highlighting its ability to overcome treatment resistance [2].
The future application of this compound in cancer research will likely focus on rational combination strategies that simultaneously target multiple oncogenic pathways. Recent research has revealed that this compound combinations with agents that induce proteotoxic stress, such as B-AP15, result in enhanced ROS accumulation, ER stress, and JNK pathway activation, leading to synergistic cytotoxicity [7]. Furthermore, the exploration of biomarkers for patient selection represents a critical area of ongoing research. Potential biomarkers include HSP70 induction as a marker of target engagement, α-tubulin acetylation status, and specific genetic alterations that may confer sensitivity to HSP90 inhibition [3] [4].
The main strategies involve using combination therapies and advanced preclinical models.
B-AP15, a small molecule inhibitor of deubiquitinating enzymes, shows strong synergistic antitumor effects with this compound in lung cancer cells. This synergy allows for the use of lower concentrations of both drugs to achieve efficacy, which is a primary strategy for mitigating toxicity [1].
Conventional 2D cell cultures and animal models have limitations in predicting human DILI. The following advanced models are recommended:
| Model Type | Key Features | Relevance for this compound |
|---|---|---|
| 3D Organotypic Human Liver Tissue [3] | Uses Primary Human Hepatocytes (PHHs) at an air-liquid interface; maintains functionality for weeks; shows polarized, stratified architecture. | Allows for sub-chronic toxicity studies (weeks), closely mimicking human liver response and providing a more predictive safety profile. |
| Toxicogenomics in PHHs [2] | Uses RNA-seq from PHHs to detect early transcriptional changes related to DILI mechanisms (e.g., oxidative stress, mitochondrial dysfunction). | The "ToxPredictor" model can flag hepatotoxic risks with high specificity before cytotoxicity occurs, enabling early de-risking. |
This protocol is adapted from a study demonstrating synergistic effects in lung cancer cell lines [1].
1. Synergy Testing in Cell Viability Assay
2. Confirming Mechanism of Action via ROS Measurement
This protocol is based on the bioengineering of a novel 3D human liver tissue [3].
1. Model Generation
2. Drug Exposure and Toxicity Endpoint Analysis
The workflow for this advanced hepatotoxicity testing is summarized in the diagram below:
The synergistic antitumor effect of combining this compound and B-AP15 is mediated through a specific signaling pathway, illustrated below.
The key quantitative findings from the combination study are summarized in the table below.
| Assay/Cell Line | Key Finding with Combination | Quantitative Result / Significance |
|---|---|---|
| Cell Viability (H1299) | Strong synergistic inhibition | Combination Index (CI) < 0.5 at TAU ≥ 0.5 µM [1]. |
| Cell Viability (H520) | Strong synergistic inhibition | Combination Index (CI) < 0.5 at TAU ≥ 0.5 µM [1]. |
| ROS Measurement | Significant increase vs. single agents | Markedly elevated ROS levels in both H1299 and H520 cells [1]. |
| DNA Damage (53BP1) | Marked increase in foci | Substantial accumulation of 53BP1 in both cell lines [1]. |
In-source reduction or in-source fragmentation is a phenomenon where analyte molecules undergo unintended chemical changes in the mass spectrometer's ion source before mass analysis. For Tanespimycin, this primarily manifests as the reduction of the quinone moiety in its structure during ionization [1].
This reduction leads to variable and unreliable results because it can:
This issue was specifically documented when using an Atmospheric Pressure Chemical Ionization (APCI) source, but similar phenomena can also occur in Electrospray Ionization (ESI) for other compounds with reducible functional groups [1] [2].
A validated method for the simultaneous determination of this compound and its 17-AG metabolite in human plasma outlines a multi-faceted strategy to control in-source reduction [1]. The key parameters to optimize are summarized below.
| Parameter | Recommendation | Purpose and Impact |
|---|---|---|
| Mobile Phase | Select appropriate composition (specifics not detailed in public abstract) | Chemical composition of mobile phase can influence redox reactions in the ion source [1]. |
| Internal Standard Concentration | Optimize concentration | Minimizes variability introduced by the in-source reduction of the internal standard itself [1]. |
| Injection Volume | Optimize volume | Prevents overloading the ion source, which can exacerbate unwanted reactions [1]. |
| Source Temperature | Adjust to optimal level | Higher source temperatures can help prevent or control reduction reactions [1]. |
| Source Maintenance | Perform continuous, regular maintenance | Ensures consistent ionization conditions and prevents buildup that contributes to signal variability [1]. |
The following workflow and table detail the experimental protocol developed to overcome in-source reduction, enabling a validated assay over a concentration range of 10.0–2500 ng/mL for this compound and 5.00–1250 ng/mL for 17-AG [1].
Key Experimental Protocol [1]:
| Method Component | Specification |
|---|---|
| Analytes | This compound (17-AAG) and its active metabolite 17-(amino)-17-demethoxygeldanamycin (17-AG) |
| Internal Standard | This compound-¹³C₃, ¹⁵N |
| Sample Preparation | Protein Precipitation |
| Chromatography | Reversed-Phase LC |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) |
| Calibration Range | 10.0 - 2500 ng/mL (this compound); 5.00 - 1250 ng/mL (17-AG) |
Beyond the specific case of this compound, in-source phenomena like fragmentation and matrix effects are common challenges in bioanalysis [2] [3]. Here are general troubleshooting steps:
To effectively mitigate in-source reduction for this compound and similar compounds:
The table below summarizes the cytochrome P450 interaction profile for Tanespimycin and its major metabolite, based on in vitro data.
| Compound | CYP3A4/5 Inhibition | CYP2C19 Inhibition | CYP Induction | CYP3A4 Metabolism |
|---|---|---|---|---|
| This compound (17-AAG) | Moderate (Time-dependent) [1] [2] | Moderate [1] [2] | No significant induction [1] [2] | Yes, primary route [3] [4] |
| 17-AG (Metabolite) | Moderate (Not time-dependent) [1] [2] | Moderate [1] [2] | No significant induction [1] [2] | - |
Key Clinical Management Considerations:
For researchers needing to validate or explore these interactions, here are summarized methodologies from the literature.
1. Protocol for CYP Inhibition Assay [1] [2]
2. Protocol for CYP Induction Assay [1] [2]
The following diagram illustrates the primary metabolic pathway of this compound and its key interactions, which underpins the potential for drug-drug interactions.
Clinical and preclinical studies have explored various combinations to improve this compound's therapeutic window. The table below summarizes evidence-based dosing schedules from these studies.
| Combination Drug | Cancer Model / Patient Population | This compound Dosing | Combination Drug Dosing | Schedule & Cycle | Key Findings / Toxicity Management |
|---|---|---|---|---|---|
| Bortezomib [1] | Advanced Solid Tumors (Phase I) | 250 mg/m² | 1.0 mg/m² | Days 1, 4, 8, 11 of a 21-day cycle. | MTD defined. DLTs: abdominal pain, fatigue, hyponatremia, complete AV block. |
| Bortezomib [1] | Multiple Myeloma (Phase 1/2) | Not fully specified in abstract | Not fully specified in abstract | Days 1, 4, 8, 11 of a 21-day cycle. | Encouraging activity and manageable toxicity in heavily pre-treated patients. |
| B-AP15 [2] | Lung Cancer Cells (H1299, H520) | 0.5 - 1 µM (in vitro) | Varying (in vitro) | 24-hour co-treatment. | Synergistic effect (CI <1). Increased ROS, ER stress, and JNK pathway activation. |
| Trastuzumab [3] | HER2+ Breast Cancer (Phase I) | Not fully specified in abstract | Not fully specified in abstract | Not specified in abstract. | Safe and active in trastuzumab-refractory patients. |
A 2025 study provides a robust methodology for evaluating the synergistic effects of this compound (TAU) with B-AP15 in lung cancer cells [2]. You can adapt this protocol for other combinations.
1. Cell Viability and Synergy Assay
2. Mechanistic Studies The study used the following techniques to understand the cell death mechanism:
Here are solutions to frequently encountered problems in this compound research:
Problem: High Toxicity in Preclinical Models
Problem: Limited Apoptosis or Efficacy as Monotherapy
Problem: Uncertain Mechanism of Action in a New Combination
The following diagram illustrates why combining this compound with other drugs is a promising strategy, based on the accumulated research.
To summarize the core strategies for optimizing this compound:
The core stability issues with this compound stem from its physicochemical properties. The following table summarizes the fundamental stability and solubility information you need for handling.
| Property | Specification / Value | Implication for Handling |
|---|---|---|
| Purity | >98% [1] | High-quality starting material is available. |
| Primary Solvent | Dimethylsulfoxide (DMSO) [2] | Standard for stock solutions; handle under anhydrous conditions. |
| Solubility in DMSO | 100 mM [1] | Confirms high solubility in DMSO for concentrated stock solutions. |
| Solubility in Ethanol | 10 mM [1] | Provides an alternative solvent with lower toxicity than DMSO. |
| Short-term Storage | -20°C [1] | Prevents degradation during active use. |
| Long-term Storage | -20°C, under desiccating conditions [1] | Protects the compound from moisture and thermal degradation over time. |
| Official Storage (Concentrate) | Frozen (-10° to -20°C) [2] | Validates the recommended storage temperature. |
| Stability in Aqueous Solution | Unstable; requires advanced formulation [3] [4] | Simple dilution in buffer will likely lead to precipitation and loss of activity. |
This compound has poor aqueous solubility [3]. While it dissolves readily in DMSO, when this stock solution is diluted into aqueous cell culture media or buffered solutions, the compound can rapidly precipitate out. This leads to inconsistent dosing, low bioavailability, and unreliable experimental results [4].
The manufacturer's instructions and published literature provide a clear workflow. Special care must be taken to avoid physical stressors that can destabilize the formulation.
Standard dilution is often insufficient for consistent in vivo or long-term in vitro work. Researchers have successfully used nano-formulations to encapsulate this compound, protecting it from the aqueous environment and enhancing delivery.
| Challenge | Key Issue for Researchers | Proposed Solution / Strategy | Key Supporting Evidence |
|---|
| Poor Aqueous Solubility | Difficult to formulate; requires toxic solvents (e.g., Cremophor EL), leading to hypersensitivity reactions and complicating administration [1]. | Novel Nanocarrier Formulations: Use of amphiphilic diblock copolymer micelles (e.g., PEO-b-PDLLA) to solubilize the drug [1]. | • 150-fold increase in solubility. • Favorable PK: 1.3x increase in AUC and serum half-life, 1.7x increase in volume of distribution [1]. | | Hepatic Metabolism by CYP3A4 | Rapid metabolism shortens half-life (2.3 hours); potential for drug-drug interactions with CYP3A4 inhibitors/inducers [2] [3]. | Informed Combination Therapy: Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) requires close monitoring. Alternatively, develop CYP-resistant analogs [2]. | • Tanespimycin and its active metabolite (17-AG) are moderate inhibitors of CYP3A4/5 and CYP2C19 [3]. | | Modest Efficacy as Single Agent | Limited antitumor activity observed in some clinical trials, hindering clinical development [4]. | Rational Drug Combinations: Combine with agents that target complementary, non-overlapping pathways to achieve synergistic cell death [4] [5]. | • Synergy with B-AP15: CI values < 0.5 in lung cancer cells [5]. • Promising activity in HER2+ breast cancer with trastuzumab [2]. |
Based on a 2025 study demonstrating synergy between this compound (TAU) and the deubiquitinase inhibitor B-AP15 in lung cancer cells, here is a detailed methodology you can adapt [5].
The diagram below illustrates the experimental workflow and mechanistic pathway for this combination study.
Q1: What is the major metabolic pathway of this compound, and why is it important for drug interactions? A1: this compound is primarily metabolized by the liver microsomal enzyme CYP3A4 [2]. It is also a moderate inhibitor of CYP3A4 and CYP2C19 [3]. This means co-administering this compound with other drugs that are substrates, inducers, or inhibitors of these CYP enzymes has the potential to cause significant drug-drug interactions, altering the exposure and efficacy of all involved agents.
Q2: Are there any formulation strategies to avoid the use of toxic solvents like Cremophor EL? A2: Yes, research shows that Cremophor-free formulations are viable. One effective approach is to encapsulate this compound in amphiphilic diblock copolymer micelles (e.g., PEO-b-PDLLA). This system can increase the drug's aqueous solubility 150-fold and improve key pharmacokinetic parameters, such as AUC and half-life, without the safety concerns associated with CrEL [1].
Q3: What are the best biomarker strategies to confirm HSP90 inhibition in my in vitro models? A3: You can monitor the depletion of HSP90 client proteins and the induction of heat shock proteins. Common and reliable pharmacodynamic biomarkers include:
The table below summarizes the GI side effects of this compound based on clinical trial data.
| Side Effect | Frequency/Notes | Supporting Clinical Context |
|---|---|---|
| Diarrhea | Common toxicity; listed as a frequent adverse event [1] [2] [3]. | Often reported as low-grade (Grade 1/2) in combination therapy trials [2]. |
| Nausea | Common toxicity [1] [3]. | Frequently occurs alongside vomiting and fatigue [1]. |
| Vomiting | Common toxicity [1] [3]. | A frequently observed adverse event [1]. |
What are the most common GI side effects researchers and clinicians should anticipate? The most frequently reported GI adverse events are diarrhea, nausea, and vomiting [1] [3]. These are often managed with standard supportive care.
Are the GI effects typically dose-limiting? Based on available data, GI toxicities like diarrhea and nausea are common but were not the primary Dose-Limiting Toxicities (DLTs) in the phase I trial analyzed. The DLTs observed were more varied and serious, including abdominal pain, complete atrioventricular block, and encephalopathy [4]. However, GI distress can still significantly impact a patient's quality of life and tolerance of the treatment regimen.
Does this compound have any known drug interactions that could worsen side effects? this compound is primarily metabolized by the liver enzyme CYP3A4 [1] [3]. Concomitant use of drugs that inhibit or induce CYP3A4 could potentially alter this compound's metabolism and plasma concentrations, which might influence the severity of side effects [1] [3]. It is important to review a patient's full medication list for potential interactions.
For scientists investigating this compound in laboratory models, the cellular mechanisms of death can influence the observed toxicity profile.
For researchers aiming to systematically evaluate and mitigate this compound's GI side effects, the following workflow outlines key experimental and clinical steps.
Here are some specific issues you might encounter during tanespimycin analysis, with potential causes and solutions.
| Challenge | Root Cause | Solution |
|---|---|---|
| In-source reduction during APCI/MS | Reduction of quinone moiety in APCI source [1] | Mitigate by optimizing mobile phase, internal standard concentration, injection volume, and source temperature; perform regular source maintenance [1]. |
| Inadequate analyte stability | Metabolic degradation in biological systems [2] | Assess inhibition/induction potential on Cytochrome P450 enzymes (CYP3A4/5, CYP2C19); consider drug-drug interactions [2]. |
| Poor aqueous solubility | Inherent lipophilicity of this compound [3] | Use co-solvents (DMSO) or surfactants (Cremophor EL) for standard formulations; consider advanced delivery systems (polymeric micelles) [3] [4]. |
| Carryover & low sensitivity | Adsorption or insufficient detection limits [5] | Use internal standard (e.g., beclomethasone); optimize sample preparation (reduce plasma volume from 500μL to 200μL); extend calibration range [5]. |
The table below summarizes parameters from two validated bioanalytical methods for quantifying this compound and related compounds in plasma.
| Parameter | This compound & 17-AG (LC-MS/MS) [1] | 17-DMAG (LC-MS) [5] |
|---|---|---|
| Analyte | This compound and 17-AG (metabolite) | 17-DMAG (analog) |
| Internal Standard | This compound-13C3,15N | Beclomethasone |
| Linearity Range | this compound: 10.0 - 2500 ng/mL 17-AG: 5.00 - 1250 ng/mL | 1 - 500 ng/mL | | Sample Volume | Not specified | 200 μL | | Key Validation Findings | Mitigated in-source reduction; precision and accuracy within acceptance criteria over range | Specific, accurate, precise; reliable with reduced plasma volume and internal standard use |
This method simultaneously measures this compound and its active metabolite, 17-AG, in human plasma [1].
The following diagram illustrates the main stages of the analytical method:
Both drugs work by the same core mechanism, but their chemical differences lead to varied biological effects and safety profiles.
The benzoquinone moiety in both compounds is a major source of toxicity [1] [2]. It can undergo:
This compound was developed to mitigate these issues, though it did not fully eliminate them [1].
The following table summarizes key experimental findings that highlight the efficacy and toxicity differences.
| Aspect | Geldanamycin | This compound |
|---|---|---|
| Preclinical In Vitro Activity | Potent Hsp90 inhibitor (IC₅₀ ≈ 25 nM in cell-free assay) [1]. | Potent inhibitor (IC₅₀ = 5 nM in cell-free assay with tumor cell Hsp90) [1]. |
| Preclinical In Vivo Efficacy | Showed antitumor activity in human tumor xenograft models [1]. | Good growth inhibition in human tumor xenografts in mice (e.g., at 50 mg/kg IP) [1]. |
| Representative Clinical Trial Findings (Toxicity) | Not tested in humans due to preclinical toxicity [1]. | Phase I Combination Study (with bortezomib): • MTD: 250 mg/m² this compound + 1.0 mg/m² bortezomib. • DLTs: Abdominal pain (13%), complete AV block (7%), fatigue, encephalopathy, anorexia, hyponatremia, hypoxia, acidosis [3]. | | Representative Clinical Trial Findings (Efficacy) | N/A | As Monotherapy: Minimal objective responses in Phase I/II trials; some patients achieved stable disease [3] [1]. In Combination: Clinical activity in ERBB2-positive metastatic breast cancer with trastuzumab, and in relapsed/reflected multiple myeloma with bortezomib [1]. |
To illustrate how the comparative data was generated, here is a summary of a typical clinical trial protocol from a Phase I study.
The journey of these drugs highlights key challenges in Hsp90 inhibitor development. This compound's clinical hurdles—including suboptimal efficacy as a monotherapy, dose-limiting toxicities, and pharmacological issues like poor solubility—led to the development of subsequent generations of inhibitors [4].
Research has since pivoted towards:
| Trial Aspect | Results & Details |
|---|---|
| Clinical Trial Identifier | Phase II Trial (NCT00773344 may be relevant, based on one of the sources) [1] |
| Patient Population | HER2-positive metastatic breast cancer, progressed on prior trastuzumab [2] |
| Treatment Regimen | Tanespimycin (450 mg/m² IV weekly) + Trastuzumab (standard dose) [2] |
| Primary Endpoint | Response rate by RECIST criteria [2] |
| Overall Response Rate (ORR) | 22% [2] |
| Clinical Benefit Rate (CBR) | 59% (Complete Response + Partial Response + Stable Disease) [2] |
| Median Progression-Free Survival (PFS) | 6 months (95% CI: 4-9) [2] |
| Median Overall Survival (OS) | 17 months (95% CI: 16-28) [2] |
| Common Toxicities (Largely Grade 1) | Diarrhea, fatigue, nausea, headache [2] |
The trial was based on a strong mechanistic rationale. HER2 is a client protein of HSP90, meaning it relies on HSP90 for its stability and function [2]. This compound is an HSP90 inhibitor that binds to HSP90 and disrupts its chaperone function, leading to the proteasomal degradation of client proteins like HER2 [2] [3] [4]. In patients whose cancer had progressed on trastuzumab, adding this compound offered a way to target the HER2 pathway by degrading the oncoprotein itself.
The diagram below illustrates this mechanism of action and the trial's core findings.
While the phase II results for this compound were positive, it is important to note the broader context of HSP90 inhibitor development:
| Biomarker Category | Specific Biomarker | Association with HSP90 Inhibition | Experimental Model / Context | Key Findings / Rationale |
|---|---|---|---|---|
| Direct Client Protein Degradation | Androgen Receptor (AR), AKT, BCR-ABL1 | Downregulation indicates successful HSP90 chaperone function disruption [1] [2]. | Prostate cancer patient-derived explants (PDEs); BCR-ABL1+ leukemia cells [1] [2]. | Core mechanistic action; degradation of oncogenic clients is a primary indicator of target engagement [1]. |
| Compensatory Stress Response | HSP70 (HSPA1A) | Upregulation is a consistent pharmacodynamic marker [1] [2]. | Standard cell lines, PDEs, and in vivo models [1] [2]. | A common but not always efficacy-correlated response; indicates induction of heat shock response (HSR) [1]. |
| Novel Proteomic Candidates | TIMP1, SERPINA3, CYP51A | Significantly altered by potent HSP90 inhibitor AUY922 [1]. | Prostate cancer PDEs with LC-MS/MS proteomics [1]. | Identified via untargeted proteomics in a clinically relevant ex vivo model [1]. |
| Predictive Resistance Markers | DNAJA1, PCBP3 | DNAJA1 increased in cytostatic responses; PCBP3 increased in non-responding tumors [1]. | Prostate cancer PDEs with LC-MS/MS proteomics [1]. | Potential markers for predicting resistance or specific types of therapeutic response [1]. |
| Combination Therapy Mechanisms | Reactive Oxygen Species (ROS), JNK Phosphorylation, ER Stress (CHOP) | Significantly enhanced in combination with B-AP15 [3]. | Lung cancer cell lines (H1299, H520) [3]. | Key mediators of synergistic cell death in tanespimycin combination therapy [3]. |
For researchers looking to validate these biomarkers, here are detailed methodologies from recent studies.
This protocol uses patient-derived explants (PDEs) to identify novel biomarkers in a clinically relevant tumor microenvironment [1].
This protocol assesses this compound's synergistic effects with other agents, using mechanistic biomarkers like ROS and ER stress [3].
The diagram below illustrates the key cellular pathways and biomarkers affected by this compound, particularly in combination with other agents like B-AP15, based on the described experimental data [3].
When designing your biomarker validation studies, please consider these critical factors:
| Cancer Type / Model | Efficacy / Outcome (Monotherapy) | Efficacy / Outcome (Combination Therapy) | Key Findings & Mechanisms |
|---|
| Lung Cancer (Preclinical) H1299, H520 cells | Not reported alone | Synergistic with B-AP15 [1] | • Induced ROS-mediated ER stress & JNK pathway activation [1] • Significant synergistic antitumor effects (CI <1, CI <0.5 at TAU ≥0.5 µM) [1] | | Breast Cancer (Clinical) HER2-positive MBC | Phase II: ORR: 24%; Clinical benefit rate: 57% [2] | Phase II with Trastuzumab: Well tolerated with significant activity post-Trastuzumab progression [2] | • Depletes HER2 and other oncogenic client proteins [2] [3] • Median PFS: 6 months; Median OS: 17 months [2] | | Multiple Myeloma (Clinical) | Phase II/III: Modest activity as a single agent [2] | Phase II with Bortezomib: Responses in 14-41% of patients (Bortezomib-naïve to refractory) [2] | • Potential neuroprotective effect makes it an attractive partner with Bortezomib [2] | | Prostate Cancer (Preclinical) CRPC models | Induces apoptosis in PC-3 and DU145 cells [4] | Not reported | • In dual HSP90/LSD1 inhibitors, induces apoptosis via caspase-3/8/9 activation and PARP cleavage [4] | | Solid Tumors (Clinical) Phase I Trials | Limited objective responses; some patients had stable disease [5] [2] | Phase I with Bortezomib: No objective responses; one patient had stable disease [5] | • MTD with Bortezomib: 250 mg/m² this compound + 1.0 mg/m² Bortezomib [5] |
For researchers looking to replicate or build upon these findings, here are summaries of the key methodologies used in the cited studies.
Cell Viability and Synergy Assays (Lung Cancer Study) [1]:
ROS Measurement [1]:
Protein Level Analysis (Western Blot) [1] [6]:
Immunofluorescence Staining [1] [6]:
This compound exerts its anticancer effects by inhibiting HSP90, a molecular chaperone critical for the stability and function of numerous oncoproteins. The following diagram illustrates the key signaling pathways disrupted by this compound, leading to cancer cell death.
The efficacy of this compound is influenced by several factors:
The table below compares key aspects of several geldanamycin-based HSP90 inhibitors that reached clinical trials.
| Inhibitor Name (Code) | Chemical Class | Key Features & Administration | Reported Clinical Efficacy (as of available data) | Clinical Development Status (as of available data) | Major Limitations |
|---|---|---|---|---|---|
| This compound (17-AAG, KOS-953) [1] [2] [3] | Geldanamycin derivative | First-in-class HSP90 inhibitor; IV administration [4] | Promising activity in HER2+ breast cancer (combined with trastuzumab) and multiple myeloma (combined with bortezomib) [1] | Phase II/III trials in multiple myeloma and breast cancer; development ultimately halted [1] [2] | Hepatotoxicity, poor solubility, formulation issues, resistance via NQO1 loss/P-gp expression [1] [2] [5] |
| Alvespimycin (17-DMAG, KOS-1022) [1] [2] | Geldanamycin derivative | Improved water solubility and oral bioavailability compared to 17-AAG [2] | Early activity in AML, CRPC, melanoma, and HER2+ breast cancer [1] [2] | Clinical development halted due to an "unfavorable overall toxicity profile" [1] | Unacceptable toxicity profile (specifics not detailed in results) [1] |
| Retaspimycin (IPI-504) [1] [2] | Hydroquinone form of 17-AAG | Water-soluble hydrochloride salt; IV administration [1] [2] | Disease stabilization in GIST and NSCLC; activity in ALK-rearranged NSCLC [1] [2] | Phase II/III trials in GIST and NSCLC [1] [4] | Evades NQO1/P-gp resistance but retains benzoquinone moiety [2] |
The clinical development of these inhibitors was supported by various experimental approaches. Here are methodologies from pivotal studies on this compound.
A Phase I study established the dosing schedule and toxicity profile for the combination of this compound and bortezomib [6].
A 2024 study investigated the synergistic effect of this compound with B-AP15, a deubiquitinating enzyme inhibitor, in lung cancer cells [7].
HSP90 is a molecular chaperone essential for the stability and function of numerous "client proteins," many of which are oncoproteins (e.g., HER2, EGFR, ALK, BRAF) [1] [8]. Inhibiting HSP90 leads to the simultaneous degradation of multiple client proteins, thereby disrupting several cancer-driving pathways at once [1].
The following diagram illustrates the mechanism of N-terminal HSP90 inhibitors and the rationale for the this compound and B-AP15 combination.
This mechanistic understanding underpins combination strategies, such as with B-AP15, to enhance antitumor effects and overcome limitations [7] [5].
The clinical development of early HSP90 inhibitors like this compound faced several unified challenges [8] [5]:
Future work has shifted toward synthetic inhibitors (e.g., AUY922, ganetespib) with improved profiles and combination therapies with chemotherapy, targeted agents, or immunotherapy to enhance efficacy and overcome resistance [8] [5].